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Compound of Interest

Compound Name: GPR35 agonist 3

Cat. No.: B5368244 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding characteristics of GPR35
agonist 3, a synthetic agonist for the G protein-coupled receptor 35 (GPR35). This document

summarizes its binding affinity, outlines the experimental protocols for determining such

parameters, and discusses the principles of binding kinetics. Visual diagrams are provided to

illustrate key signaling pathways and experimental workflows.

Core Data Presentation: GPR35 Agonist 3 Binding
Profile
The following table summarizes the available quantitative data for GPR35 agonist 3, identified

as 2-[4-[(2,4-Dioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic acid (CAS Number: 123021-85-

2).
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Parameter Value (µM) Description

Ki 0.0508

Inhibition Constant:

Represents the affinity of the

agonist for the receptor in a

competition binding assay. A

lower Ki value indicates a

higher binding affinity.[1]

IC50 0.349

Half Maximal Inhibitory

Concentration: The

concentration of the agonist

required to inhibit 50% of a

specific binding or response.[1]

EC50 1.4

Half Maximal Effective

Concentration: The

concentration of the agonist

that provokes a response

halfway between the baseline

and maximum response in a

functional assay.[1]

GPR35 Signaling Pathways
GPR35 is known to couple to multiple G protein families, primarily Gαi/o and Gα12/13. Upon

agonist binding, these pathways can initiate a cascade of downstream signaling events.

Additionally, GPR35 can signal through a G protein-independent pathway by recruiting β-

arrestins.
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GPR35 Signaling Cascades

Experimental Protocols
Detailed methodologies for key experiments to determine binding affinity and kinetics are

provided below. While the specific protocols for "GPR35 agonist 3" are not publicly available,

these represent standard and widely accepted methods in the field.

Radioligand Binding Assay (Competition)
This assay is a cornerstone for determining the binding affinity (Ki) of an unlabeled compound

(like GPR35 agonist 3) by measuring its ability to compete with a radiolabeled ligand for

binding to the receptor.

1. Membrane Preparation:
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Culture cells expressing GPR35 (e.g., HEK293 or CHO cells).

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM

MgCl2, 5 mM EDTA, with protease inhibitors).

Centrifuge the homogenate at low speed to remove nuclei and large debris.

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10-20 minutes at

4°C).

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

Resuspend the final pellet in a suitable assay buffer, determine the protein concentration

(e.g., using a BCA assay), and store at -80°C.[2]

2. Assay Procedure:

In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable GPR35

radioligand, and varying concentrations of the unlabeled test compound (GPR35 agonist 3).

Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach

equilibrium (e.g., 60 minutes).[2]

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the

membranes with the bound radioligand.

Wash the filters with ice-cold wash buffer to remove unbound radioligand.[2]

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

Plot the percentage of specific binding of the radioligand as a function of the log

concentration of the competitor.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.[2]

Radioligand Binding Assay Workflow
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Workflow for Radioligand Binding

Surface Plasmon Resonance (SPR) for Binding Kinetics
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SPR is a label-free technique that allows for the real-time measurement of binding events,

providing data on both the association (kon) and dissociation (koff) rates of a ligand-receptor

interaction.

1. Chip Preparation and Ligand Immobilization:

Select a suitable sensor chip (e.g., CM5).

Activate the carboxymethylated dextran surface of the chip.

Immobilize a GPR35-interacting molecule (e.g., an antibody that captures the receptor, or

the purified receptor itself) to the chip surface via amine coupling.[3]

Deactivate any remaining active esters on the surface.

A reference flow cell should be prepared in parallel, omitting the ligand immobilization, to

correct for non-specific binding and bulk refractive index changes.

2. Analyte Binding Measurement:

Inject a solution containing purified GPR35 receptor over both the ligand and reference flow

cells to achieve a stable baseline.

Inject a series of concentrations of the analyte (GPR35 agonist 3) over the chip surface at a

constant flow rate.[4]

Monitor the change in the SPR signal (measured in resonance units, RU) in real-time. The

association phase is observed during the injection.

Switch back to running buffer to monitor the dissociation of the analyte from the immobilized

receptor.[4]

Between analyte injections, regenerate the chip surface using a solution that removes the

bound analyte without denaturing the immobilized ligand.[5]

3. Data Analysis:
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Subtract the signal from the reference flow cell from the signal from the ligand flow cell to

obtain the specific binding sensorgram.

Fit the association and dissociation phases of the sensorgrams for each analyte

concentration to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the

instrument's analysis software.

This fitting process yields the association rate constant (kon, in M-1s-1) and the dissociation

rate constant (koff, in s-1).[6]

The equilibrium dissociation constant (KD) can be calculated from the ratio of the rate

constants (KD = koff / kon).
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Surface Plasmon Resonance (SPR) Workflow
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Workflow for SPR Kinetic Analysis
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Conclusion
GPR35 agonist 3 demonstrates significant affinity for the GPR35 receptor, as indicated by its

nanomolar Ki value. The provided methodologies represent the gold-standard approaches for

determining the binding affinity and kinetics of such compounds. A thorough understanding of

these parameters is crucial for the development of novel therapeutics targeting GPR35, as they

directly influence the potency, duration of action, and overall pharmacological profile of a drug

candidate. Future studies should aim to fully characterize the binding kinetics of GPR35
agonist 3 to provide a more complete picture of its interaction with the receptor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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